2,3,4,5-Tetra-O-acetyl-D-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetra-O-acetyl-D-ribose is typically synthesized from D-ribose through a series of acetylation reactions. The process involves the protection of hydroxyl groups by acetylation using acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is carried out under reflux conditions, and the product is purified by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the acetylation of nucleosides followed by degradation and crystallization . The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetra-O-acetyl-D-ribose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield D-ribose.
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: D-ribose
Oxidation: Corresponding acids
Reduction: Reduced derivatives
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2,3,4,5-Tetra-O-acetyl-D-ribose has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of nucleosides and other complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the production of antiviral drugs such as ribavirin.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetra-O-acetyl-D-ribose involves its conversion to D-ribose through hydrolysis. D-ribose is a crucial component of nucleotides and nucleic acids, playing a vital role in cellular metabolism and energy production . The acetyl groups protect the hydroxyl groups during synthetic processes, allowing for selective reactions and modifications .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: A stereoisomer with similar properties and applications.
1,2,3,5-Tetra-O-acetyl-α-D-ribofuranose: Another stereoisomer used in similar synthetic processes.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: A related compound used in carbohydrate chemistry.
Uniqueness
2,3,4,5-Tetra-O-acetyl-D-ribose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in synthetic applications. Its role as an intermediate in the synthesis of biologically active molecules further highlights its importance in various fields .
Properties
CAS No. |
30571-54-1 |
---|---|
Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4-triacetyloxy-5-oxopentyl] acetate |
InChI |
InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1 |
InChI Key |
ZYPMNZKYVVSXOJ-XQQFMLRXSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.